molecular formula C16H16N2OS B2408308 N-(4-methylphenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide CAS No. 338750-62-2

N-(4-methylphenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide

Cat. No.: B2408308
CAS No.: 338750-62-2
M. Wt: 284.38
InChI Key: WSWYTCRYJZTNLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide is a heterocyclic compound that belongs to the benzothiazine class. This compound is characterized by the presence of a benzothiazine ring system, which is fused with a carboxamide group and a 4-methylphenyl substituent. Benzothiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

IUPAC Name

N-(4-methylphenyl)-2,3-dihydro-1,4-benzothiazine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-12-6-8-13(9-7-12)17-16(19)18-10-11-20-15-5-3-2-4-14(15)18/h2-9H,10-11H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWYTCRYJZTNLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCSC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzothiazine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfur atom in the benzothiazine ring undergoes nucleophilic substitution under controlled conditions. For example:

  • Thiol displacement : Reacts with thiols (RSH) in the presence of bases like K₂CO₃ to form thioether derivatives.

  • Alcoholysis : Substitution with alcohols (ROH) occurs at elevated temperatures (80–100°C) in polar aprotic solvents like DMF.

Table 1: Substitution reactions and conditions

ReagentConditionsProductYieldSource
EthanolDMF, 90°C, 6 hoursEthoxy-substituted derivative65%
BenzylthiolK₂CO₃, DCM, RT, 12 hoursBenzylthioether analog58%

Oxidation Reactions

The dihydrobenzothiazine moiety is susceptible to oxidation:

  • Sulfur oxidation : Treatment with H₂O₂ or m-CPBA converts the thioether to sulfoxide or sulfone derivatives.

  • Ring aromatization : Strong oxidants like KMnO₄ induce dehydrogenation, forming fully aromatic benzothiazines.

Key data :

  • Sulfone formation requires 2 equivalents of m-CPBA in CH₂Cl₂ at 0°C → RT.

  • IR spectroscopy confirms sulfone formation (νS=O at 1152–1132 cm⁻¹) .

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Conc. HCl reflux yields carboxylic acid derivatives.

  • Enzymatic cleavage : Lipases in buffered solutions (pH 7.4) selectively hydrolyze the amide bond.

Table 2: Hydrolysis parameters

ConditionTimeProductPurity (HPLC)Source
6M HCl, 110°C8 hrs4-Carboxylic acid derivative89%
Pseudomonas lipase, 37°C24 hrsFree amine72%

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles:

  • Thermal cyclization : Heating in toluene (120°C) forms pyrrolo-benzothiazine systems .

  • Base-mediated cyclization : DBU in 1,4-dioxane induces ring closure via elimination .

Example :

  • Cyclization with DBU (2 hrs, 60°C) produces tricyclic derivatives with 81% yield .

Functionalization at the Aromatic Ring

Electrophilic substitution occurs at the benzothiazine’s aromatic positions:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups predominantly at C-7.

  • Halogenation : NBS or Cl₂ generates mono-halogenated products (e.g., 6-chloro derivative).

Table 3: Electrophilic substitution outcomes

ReactionReagentMajor ProductRegioselectivitySource
NitrationHNO₃/H₂SO₄, 0°C7-Nitro derivative>90% para
BrominationNBS, AIBN, 80°C6-Bromo derivative75% ortho

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

  • Suzuki coupling : Reacts with arylboronic acids to introduce biaryl motifs.

  • Buchwald-Hartwig amination : Forms N-aryl derivatives using Pd(OAc)₂/XPhos.

Optimized conditions :

  • Suzuki: Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 85°C, 12 hours.

  • Yields range from 45–68% depending on substituent electronic effects.

Stability Under Reactive Conditions

Critical stability observations include:

  • Thermal stability : Decomposes above 250°C (DSC data) .

  • pH sensitivity : Stable in pH 4–9; rapid degradation occurs in strong acids/bases.

This compound’s reactivity profile highlights its versatility as a synthetic intermediate in medicinal chemistry and materials science. Further studies could explore enantioselective modifications and catalytic reaction engineering.

Scientific Research Applications

Medicinal Chemistry

N-(4-methylphenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide is being investigated for its potential therapeutic effects in various medical conditions:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have indicated that structural modifications can enhance its efficacy against microbial pathogens .
  • Antitumor Effects : Research has shown that derivatives of this compound possess cytotoxic effects on various cancer cell lines. Structure-activity relationship (SAR) studies suggest that specific substitutions on the benzothiazine scaffold can enhance anticancer activity .
  • Anti-inflammatory and Analgesic Properties : The compound may inhibit cyclooxygenase enzymes, which are involved in the inflammatory response, thereby demonstrating potential as an anti-inflammatory and analgesic agent .

This compound has shown a variety of biological activities:

Biological ActivityDescription
AntimicrobialEffective against multiple bacterial strains with varying potency based on structural modifications.
AntitumorExhibits cytotoxicity against cancer cell lines; SAR studies indicate enhanced activity with specific substituents.
Anti-inflammatoryPotential to inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain relief.

Industrial Applications

The compound is also being explored for its applications in material science:

  • Synthesis of Complex Heterocycles : As a building block in organic synthesis, it can be used to create more complex heterocyclic compounds .

Antimicrobial Efficacy Study

A series of synthesized benzothiazines were tested against common bacterial strains using broth microdilution methods. The results indicated a strong correlation between structural features and antimicrobial potency, highlighting the importance of molecular design in enhancing biological activity .

Antitumor Activity Assessment

Compounds derived from N-(4-methylphenyl)-2,3-dihydro-4H-1,4-benzothiazine were evaluated for their cytotoxic effects on various cancer cell lines such as HT29. The presence of electron-withdrawing groups significantly increased their anticancer activity .

Calcium Channel Blocker Investigation

In a study evaluating new benzothiazine derivatives for calcium antagonistic properties, certain compounds demonstrated promising results in lowering systolic blood pressure in hypertensive models .

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide: Known for its diverse biological activities.

    N-(4-methylphenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-sulfonamide: Similar structure but with a sulfonamide group, exhibiting different pharmacological properties.

    N-(4-methylphenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-thione: Contains a thione group, showing distinct chemical reactivity and biological activity.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of a carboxamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(4-methylphenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide, a heterocyclic compound belonging to the benzothiazine class, has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications.

  • Molecular Formula : C16_{16}H16_{16}N2_{2}OS
  • Molecular Weight : 284.38 g/mol
  • CAS Number : 338750-62-2

Synthesis

The synthesis of this compound typically involves the cyclization of 2-aminothiophenol with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. This process forms an intermediate that cyclizes to yield the final product. Industrial methods may utilize continuous flow reactors to enhance yield and purity through optimized conditions and purification techniques like recrystallization and chromatography .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Calcium Channel Blockade : While generally considered weak calcium channel blockers, some derivatives exhibit moderate to potent calmodulin antagonistic activity, which can lead to antihypertensive effects .
  • Enzyme Inhibition : The compound may inhibit cyclooxygenase enzymes, contributing to anti-inflammatory and analgesic properties. This inhibition can disrupt inflammatory pathways and reduce pain .
  • Antimicrobial Activity : this compound has demonstrated effectiveness against microbial cell membranes, leading to cell lysis and antimicrobial effects .

Antihypertensive Effects

Research shows that certain benzothiazine derivatives can effectively lower blood pressure in spontaneously hypertensive rats. The mechanism involves calmodulin antagonism and calcium channel blockade .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that structural modifications can enhance this activity .

Antitumor Activity

N-(4-methylphenyl)-2,3-dihydro-4H-1,4-benzothiazine derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. Structure-activity relationship (SAR) studies indicate that specific substitutions on the benzothiazine scaffold enhance antiproliferative properties .

Case Studies

  • Calcium Channel Blockers : In a study evaluating new 1,4-benzothiazine derivatives for calcium antagonistic properties, certain compounds showed promising results in lowering systolic blood pressure in hypertensive models .
  • Antimicrobial Activity : A series of synthesized benzothiazines were tested against common bacterial strains using the broth microdilution method. The results indicated a strong correlation between structural features and antimicrobial potency .
  • Antitumor Efficacy : Compounds derived from N-(4-methylphenyl)-2,3-dihydro-4H-1,4-benzothiazine were assessed for their cytotoxicity against various cancer cell lines (e.g., HT29). The presence of electron-withdrawing groups significantly increased their anticancer activity .

Summary Table of Biological Activities

Activity TypeMechanism/EffectReference
AntihypertensiveCalmodulin antagonism
AntimicrobialDisruption of microbial membranes
AntitumorCytotoxic effects on cancer cells
Calcium Channel BlockadeWeak inhibition

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-(4-methylphenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with coupling aromatic amines (e.g., N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-4-methylbenzenesulfonamide) with activated carbonyl intermediates. Key steps include:

  • Sulfonylation : Use 4-methylbenzenesulfonyl chloride in a 10% aqueous Na₂CO₃ solution to ensure controlled pH and minimize side reactions .
  • Acetamide Formation : React intermediates with bromoacetamides in DMF, using lithium hydride (LiH) as a base to enhance nucleophilicity. DMF acts as a polar aprotic solvent, improving reaction efficiency .
    Optimization Tips :
  • Monitor reaction progress via TLC or HPLC to identify optimal stopping points.
  • Purify intermediates via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity products .

Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm, methyl groups at δ 2.3–2.5 ppm) and carbon signals to confirm backbone connectivity .
  • IR Spectroscopy : Identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

Basic: What in vitro assays are suitable for preliminary evaluation of its enzyme inhibitory activity?

Methodological Answer:

  • α-Glucosidase/Acetylcholinesterase Inhibition : Use colorimetric assays (e.g., p-nitrophenyl substrate hydrolysis) with:
    • Enzyme concentrations: 0.1–1.0 U/mL in pH 7.4 buffer.
    • Incubation: 30–60 min at 37°C, followed by absorbance measurement (405 nm) .
  • Statistical Validation : Perform triplicate experiments and analyze data using mean ± SEM (standard error of the mean) to ensure reproducibility .

Advanced: How can molecular docking and DFT calculations elucidate its interactions with target enzymes?

Methodological Answer:

  • Docking Workflow :
    • Retrieve enzyme structures (e.g., α-glucosidase PDB: 2ZEI) from the Protein Data Bank.
    • Generate ligand conformers using software like AutoDock Vina, focusing on hydrogen bonding (e.g., carboxamide with Asp214) and π-π stacking (aromatic rings with Tyr158) .
  • DFT Analysis : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites and validate binding modes .

Advanced: What strategies mitigate low aqueous solubility in pharmacological assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilization to enhance dissolution without denaturing enzymes .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the carboxamide or benzothiazine moieties to improve bioavailability .

Advanced: How should researchers address contradictory bioactivity data across studies?

Methodological Answer:

  • Assay Standardization : Control variables like enzyme source (recombinant vs. tissue-extracted), substrate concentration, and incubation time .
  • Cross-Validation : Compare results with structurally analogous compounds (e.g., N-(4-methylphenyl)-4-piperidin-1-ylbutanamide) to identify structure-activity trends .

Advanced: What structural modifications enhance selectivity for specific enzyme targets?

Methodological Answer:

  • Substituent Engineering :
    • Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to modulate electron density and improve α-glucosidase affinity .
    • Replace the benzothiazine core with benzoxazine to alter steric hindrance and hydrogen-bonding capacity .

Advanced: How does X-ray crystallography contribute to understanding its binding mechanism?

Methodological Answer:

  • Crystal Structure Analysis : Co-crystallize the compound with target enzymes (e.g., acetylcholinesterase) to resolve binding modes at <2.0 Å resolution.
  • Hydrogen-Bond Networks : Identify key interactions (e.g., carboxamide O with Ser203) and hydrophobic contacts (methylphenyl with Trp86) .

Advanced: What statistical approaches ensure robust validation of enzyme inhibition data?

Methodological Answer:

  • Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals .
  • ANOVA Testing : Compare inhibition rates across derivatives (e.g., 7a-l in Table I) to assess significance (p < 0.05) .

Advanced: How can SAR studies guide the design of derivatives with improved potency?

Methodological Answer:

  • SAR Workflow :
    • Synthesize derivatives with systematic substitutions (e.g., halogenation, alkylation).
    • Correlate structural features (e.g., logP, PSA) with bioactivity using QSAR models .
  • Key Insights :
    • Increased lipophilicity (logP >3.2) enhances membrane permeability but may reduce solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.